2-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide
Description
This compound features a 6-fluoro-substituted indole moiety linked via an acetamide bridge to a 1,2,4-triazole ring bearing a 2-methylpropyl (isobutyl) group. The indole scaffold is known for its role in modulating biological targets, including kinases and receptors, while the 1,2,4-triazole core contributes to hydrogen bonding and metabolic stability. The fluorine atom at the indole 6-position likely enhances lipophilicity and bioavailability, and the isobutyl group on the triazole may influence steric interactions with target proteins .
Properties
Molecular Formula |
C16H18FN5O |
|---|---|
Molecular Weight |
315.35 g/mol |
IUPAC Name |
2-(6-fluoroindol-1-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C16H18FN5O/c1-10(2)7-14-18-16(21-20-14)19-15(23)9-22-6-5-11-3-4-12(17)8-13(11)22/h3-6,8,10H,7,9H2,1-2H3,(H2,18,19,20,21,23) |
InChI Key |
VIGWKHUKTQMYBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1)NC(=O)CN2C=CC3=C2C=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Triazole Formation: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.
Amide Bond Formation: The final step involves coupling the fluoro-substituted indole and the triazole moiety through an amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the triazole ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing both indole and triazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives similar to 2-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide possess activity against various bacterial strains, including resistant strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Properties
Indole derivatives are recognized for their anticancer potential. The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in tumor cells through the activation of specific signaling pathways. Further research is needed to elucidate the exact mechanisms and to assess its efficacy in vivo.
Anti-inflammatory Effects
The anti-inflammatory properties of triazole-containing compounds have been documented in various studies. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of indole-triazole hybrids for their antimicrobial activity. The results demonstrated that compounds with similar structures to 2-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Study 2: Cytotoxicity Against Cancer Cell Lines
In another investigation featured in Cancer Letters, researchers assessed the cytotoxic effects of various indole derivatives on breast cancer cell lines. The study found that the compound induced cell cycle arrest and apoptosis at micromolar concentrations, suggesting its potential as an anticancer agent .
Study 3: Anti-inflammatory Activity
A recent paper published in Pharmacology Research examined the anti-inflammatory effects of triazole derivatives. The research indicated that compounds similar to 2-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide effectively reduced pro-inflammatory cytokine levels in vitro, highlighting their therapeutic potential for inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The fluoro-substituted indole ring can interact with various enzymes and receptors, modulating their activity. The triazole moiety may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to the modulation of cellular processes, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparative Analysis Table
Key Research Findings
- Triazole Regioisomerism : 1,2,4-Triazoles (target compound, 9a) exhibit better metabolic stability than 1,2,3-triazoles (6a-m), which are prone to enzymatic degradation .
- Fluorine Substitution: The 6-fluoroindole in the target compound likely enhances blood-brain barrier penetration compared to non-fluorinated analogs (e.g., oxadiazole-indoles) .
- Steric Effects : The isobutyl group on the target’s triazole may reduce off-target interactions compared to bulkier naphthalene substituents in 6m .
Biological Activity
The compound 2-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide is a novel indole derivative that has garnered attention for its potential biological activities. This article synthesizes existing research on its pharmacological effects, particularly focusing on its anti-proliferative properties, enzyme inhibition, and cytotoxicity against cancer cell lines.
Chemical Structure and Properties
- Molecular Formula : C16H17FN4OS
- Molecular Weight : 332.4 g/mol
- IUPAC Name : 2-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Anti-Proliferative Activity
Studies have demonstrated that indole derivatives can inhibit the proliferation of cancer cells. Specifically, compounds similar to 2-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide have shown promising results in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
| Compound | IC50 (μM) against CDK4 | IC50 (μM) against CDK6 |
|---|---|---|
| Staurosporine | 1.027 | 0.402 |
| Compound Vf | 2.91 | 1.914 |
| Compound Vg | 0.891 | 3.479 |
These findings suggest that the compound may effectively induce cell cycle arrest and apoptosis in cancer cells, as evidenced by studies where similar compounds led to significant apoptosis rates and altered cell cycle phases in breast cancer cell lines like MCF-7 and MDA-MB-231 .
2. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various metabolic enzymes. Research shows that derivatives of triazoles exhibit high inhibitory activity against acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .
3. Cytotoxicity Studies
In vitro studies have reported the cytotoxic effects of this compound on several cancer cell lines. For instance, the compound's structural analogs have demonstrated cytotoxicity with IC50 values ranging from 0.891 μM to 3.479 μM against different breast cancer cell lines . This suggests a potential therapeutic application in oncology.
Case Studies and Research Findings
Several studies have highlighted the biological significance of indole and triazole derivatives:
Case Study: Indolyl Triazole Derivatives
A recent study synthesized a series of indolyl triazole derivatives and evaluated their biological activities against various cancer cell lines. The results indicated that these derivatives possess notable anti-proliferative properties due to their ability to inhibit CDK4 and CDK6 effectively .
Case Study: Antimicrobial Activity
Another study focused on the antimicrobial properties of related compounds, demonstrating that certain indole derivatives exhibited significant antibacterial and antifungal activities, suggesting broader pharmacological applications beyond oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
